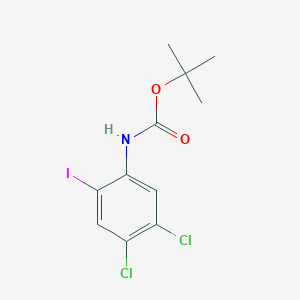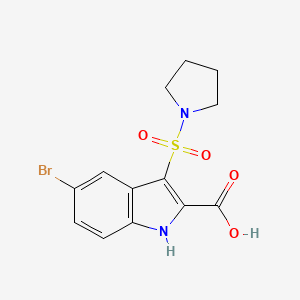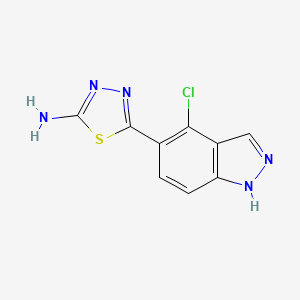
5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-1H-indazole-5-amine with appropriate thiadiazole precursors under specific conditions. One common method includes the cyclization of 4-chloro-1H-indazole-5-amine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-indazol-5-amine
- 4-chloro-1H-indazol-5-ol
- 2-[(4-chloro-1H-indazol-5-yl)ethynyl]-5-fluorobenzaldehyde
Uniqueness
5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of an indazole ring and a thiadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6ClN5S |
|---|---|
Molecular Weight |
251.70 g/mol |
IUPAC Name |
5-(4-chloro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H6ClN5S/c10-7-4(8-14-15-9(11)16-8)1-2-6-5(7)3-12-13-6/h1-3H,(H2,11,15)(H,12,13) |
InChI Key |
FFZLSNGQVYEGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C3=NN=C(S3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)
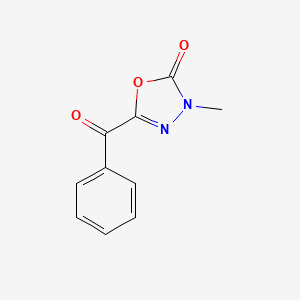
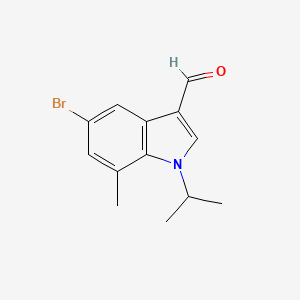

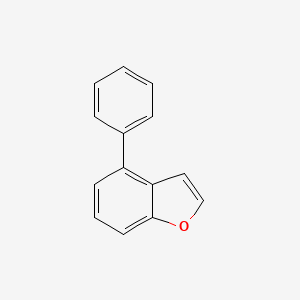
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)
